molecular formula C35H35FN6O6 B609024 MI-389 CAS No. 2222635-92-7

MI-389

Cat. No. B609024
CAS RN: 2222635-92-7
M. Wt: 654.7
InChI Key: VXBLUAKQWQJPAD-QJOMJCCJSA-N
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Description

MI-389 is a protein degrader, targeting the translation termination factor G1 to S phase transition 1 (GSPT1).

Scientific Research Applications

SELENE (KAGUYA) Multiband Imager

The SELENE (KAGUYA) mission, featuring the Multiband Imager (MI), aimed to understand the Moon's origin and evolution. The MI, a high-resolution multiband imaging camera, provided data crucial for investigating important lunar areas and magnesian anorthosites (Ohtake et al., 2008).

Machine Intelligence in Healthcare

Machine Intelligence (MI) has become pivotal in biomedical discovery, clinical research, medical diagnostics, and precision medicine, enhancing the efficiency and effectiveness of health research and patient care (Cutillo et al., 2020).

Materials Informatics in Industrial Applications

Materials informatics (MI) involves using AI and digitalization for transforming scientific research workflows. MI requires high-quality data for creating predictive machine learning models, crucial in materials research and product development (Ting & Lipscomb, 2022).

Multiple Intelligences Theory in Science Education

Multiple intelligences (MI) theory can personalize science curricula, making science more accessible and promoting scientific literacy. This theory provides a framework for structuring learning experiences tailored to individual needs (Goodnough, 2001).

Expansion of MI in Healthcare IT

The integration of information systems (IS) with medical informatics (MI) could address challenges in healthcare IT. IS theories and methods like technology-use mediation and collaborative work can inform healthcare IT applications (Chiasson et al., 2007).

MI and Bioinformatics in Medical Research

Medical informatics (MI) and bioinformatics (BI) have evolved with different foundations and assumptions. Their integration into biomedical informatics (BMI) could lead to new research directions and synergies (Maojo & Kulikowski, 2006).

Molecular Imaging in Biomedical Research

Molecular imaging (MI) combines technologies like PET, SPECT, ultrasound, and MR for examining living systems. It offers advanced capabilities for staging and monitoring cancer responses and visualizing specific molecular targets (Jagannathan, 2007).

Machine Learning in Molecular Imaging

Artificial intelligence, particularly neural network-based machine learning, has been extensively applied in molecular imaging (MI) for processing complex data in optical and nuclear medical imaging (Yin et al., 2021).

properties

CAS RN

2222635-92-7

Molecular Formula

C35H35FN6O6

Molecular Weight

654.7

IUPAC Name

(Z)-N-(6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C35H35FN6O6/c1-18-26(17-23-22-16-20(36)10-11-24(22)40-31(23)44)39-19(2)29(18)33(46)38-15-6-4-3-5-14-37-25-9-7-8-21-30(25)35(48)42(34(21)47)27-12-13-28(43)41-32(27)45/h7-11,16-17,27,37,39H,3-6,12-15H2,1-2H3,(H,38,46)(H,40,44)(H,41,43,45)/b23-17-

InChI Key

VXBLUAKQWQJPAD-QJOMJCCJSA-N

SMILES

O=C(C1=C(C)NC(/C=C2C(NC3=C\2C=C(F)C=C3)=O)=C1C)NCCCCCCNC4=CC=CC(C(N5C(CC6)C(NC6=O)=O)=O)=C4C5=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MI-389;  MI389;  MI 389

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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